4-Oxoprolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

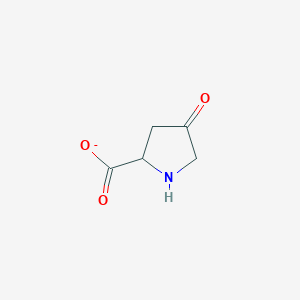

4-oxoprolinate is conjugate base of 4-oxoproline. It is a conjugate base of a 4-oxoproline.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

1.1 Infrared Spectroscopy Probe

One of the notable applications of 4-oxoprolinate is its use as a site-specific infrared probe to study proline residues in proteins. The C=O stretching vibration of this compound is sensitive to its local environment, making it an effective tool for assessing the electrostatic and hydration status around proline in peptide environments. This application has been validated through molecular dynamics simulations and experimental studies, demonstrating its utility in understanding protein dynamics and structure .

1.2 Regulation of Amino Acid Transport

Research indicates that this compound plays a role in regulating neutral amino acid transport across the blood-brain barrier. It stimulates sodium-dependent transport systems, which can influence the entry and removal of amino acids in the brain. This regulatory mechanism is crucial for maintaining amino acid homeostasis and could have implications for neurological health .

Clinical Applications

2.1 Biomarker for Lung Cancer Diagnosis

This compound has been identified as a significant metabolite in the context of lung cancer diagnosis. In metabolomic studies, it ranks among the top metabolites for discriminating between healthy individuals and lung cancer patients. Its inclusion in diagnostic panels has shown promising results, with high accuracy rates for early detection of lung cancer .

| Metabolite | Rank | Discrimination Accuracy (AUC) |

|---|---|---|

| Palmitic Acid | 1 | 0.829 |

| Heptadecanoic Acid | 2 | 0.869 |

| This compound | 3 | - |

| Tridecanoic Acid | 4 | - |

| Ornithine | 5 | - |

2.2 Cytotoxicity Enhancement in Cancer Therapy

In cancer research, specifically breast cancer treatment, this compound has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents. Studies indicate that when combined with drugs like 4-hydroxytamoxifen, it increases reactive oxygen species production and enhances cell death in estrogen receptor-positive breast cancer cells under normal glucose conditions . This finding suggests potential therapeutic strategies that leverage this compound to improve treatment outcomes.

Future Directions and Case Studies

The ongoing research into the applications of this compound continues to reveal new possibilities:

- Case Study: Infrared Spectroscopy : A study demonstrated that varying solvent environments affected the C=O stretching frequency of this compound-containing peptides, showcasing its effectiveness as an IR probe for studying protein dynamics .

- Case Study: Lung Cancer Biomarkers : In a cohort study involving lung cancer patients, the presence of this compound was correlated with disease progression, highlighting its potential role as a biomarker for monitoring treatment response .

Propiedades

Fórmula molecular |

C5H6NO3- |

|---|---|

Peso molecular |

128.11 g/mol |

Nombre IUPAC |

4-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/p-1 |

Clave InChI |

HFXAFXVXPMUQCQ-UHFFFAOYSA-M |

SMILES canónico |

C1C(NCC1=O)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.